Indanocine

描述

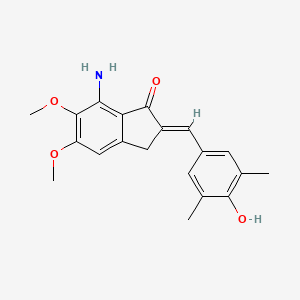

Structure

2D Structure

3D Structure

属性

分子式 |

C20H21NO4 |

|---|---|

分子量 |

339.4 g/mol |

IUPAC 名称 |

(2E)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+ |

InChI 键 |

KJTPWUVVLPCPJD-VGOFMYFVSA-N |

手性 SMILES |

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C(=C3C2=O)N)OC)OC |

规范 SMILES |

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC |

同义词 |

indanocine indanosine NSC 698666 |

产品来源 |

United States |

Synthetic Chemistry and Analog Design of Indanocine

Classical and Modern Methodologies for Indanocine Core Synthesis

The construction of the indanone skeleton, the central structural element of this compound, relies on a variety of synthetic transformations. These methods range from venerable reactions of organic chemistry to more recently developed catalytic processes. Key approaches include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and transition-metal-catalyzed ring closures, each offering distinct advantages in accessing the indanone core. d-nb.info

The intramolecular Friedel-Crafts acylation is one of the most fundamental and widely used methods for synthesizing 1-indanones. nih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govresearchgate.net The direct cyclization of 3-arylpropionic acids is often preferred due to its atom economy, producing water as the only theoretical byproduct. nih.gov

Various catalysts and reaction conditions have been developed to promote this transformation. Lewis acids such as aluminum chloride (AlCl₃) are traditional promoters for the cyclization of acid chlorides. beilstein-journals.orgresearchgate.net Superacid catalysts, including trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the direct cyclization of 3-arylpropionic acids. nih.govthieme-connect.com Other metal triflates, like terbium triflate (Tb(OTf)₃) and scandium triflate (Sc(OTf)₃), have also been employed, particularly for the synthesis of polysubstituted 1-indanones under milder conditions than those required by traditional superacids. researchgate.netacs.org Niobium pentachloride (NbCl₅) serves a dual role, acting as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a Lewis acid catalyst for the subsequent cyclization. researchgate.net

Non-conventional energy sources like microwave irradiation and high-intensity ultrasound have been applied to the intramolecular Friedel-Crafts acylation, often leading to reduced reaction times and improved efficiency. nih.gov

Table 1: Catalysts in Intramolecular Friedel-Crafts Acylation for 1-Indanone (B140024) Synthesis

| Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|

| AlCl₃ | Acid Chlorides | Traditional, effective for many substrates. | beilstein-journals.orgresearchgate.net |

| TfOH | Carboxylic Acids | Superacid-catalyzed, direct cyclization. | nih.govthieme-connect.com |

| Tb(OTf)₃ | Carboxylic Acids | Effective for deactivated arylpropionic acids. | researchgate.net |

| Sc(OTf)₃ | Benzyl (B1604629) Meldrum's Acid Derivatives | Mild conditions, suitable for polysubstituted indanones. | acs.org |

This table is interactive and can be sorted by column.

The Nazarov cyclization is another powerful tool for the synthesis of the indanone core. d-nb.info This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (or a precursor that generates one in situ, like a chalcone) to form a cyclopentenone. beilstein-journals.orgpreprints.org

Chalcones, which are α,β-unsaturated ketones, are common precursors for synthesizing indanones via the Nazarov cyclization. beilstein-journals.org The reaction is typically promoted by strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.orgpreprints.org Microwave heating has been shown to significantly shorten reaction times compared to conventional heating. beilstein-journals.org

Modern variations of the Nazarov cyclization utilize transition metal catalysts. For instance, dicationic iridium(III) complexes have been used to catalyze the cyclization under mild conditions, accommodating substrates with electron-withdrawing groups. beilstein-journals.org Furthermore, tandem reactions have been developed, such as a copper(II)-catalyzed Nazarov cyclization followed by an electrophilic fluorination, to produce highly substituted and functionalized indanones in a stereoselective manner. acs.org

Transition-metal catalysis has provided a wealth of innovative methods for constructing the indanone ring system, often with high efficiency and selectivity. d-nb.info These reactions can involve various strategies, including C-H activation, annulation, and carboacylation.

Rhodium catalysts have been extensively used. For example, rhodium(III) complexes can catalyze the C-H activation and annulation of arenes with alkenes to form indanones. researchgate.net Dong and colleagues reported a rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, leading to ring expansion to form benzocycloheptenones. rsc.org

Nickel-catalyzed reactions, such as the Larock annulation of ortho-formylphenyl triflates with alkynes, provide a redox-neutral pathway to indenones, which can be subsequently reduced to indanones. rsc.orgbohrium.com Iron-catalyzed carbene/alkyne metathesis has also been employed to construct the indeno[1,2-c]furan core, a related heterocyclic system. rsc.org

A notable development is the catalyst-controlled regioselective carboacylation, where the choice of a nickel or rhodium catalyst can selectively produce either 2- or 3-substituted indanones from the same starting materials through a "cut and sew" process involving C-C bond activation and olefin insertion. chinesechemsoc.org

Table 2: Examples of Transition Metals in Indanone Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | C-H Activation/Annulation | Aromatic Aldehydes & Acrylates | [3+2] cascade annulation to form indene (B144670) frame. | researchgate.net |

| Rhodium (Rh) | Carboacylation | 2-Styryl Ketones | Regioselective formation of 3-substituted indanones. | chinesechemsoc.org |

| Nickel (Ni) | Larock Annulation | 2-Formylphenyl Triflates & Alkynes | High yields and regioselectivity for indenones. | rsc.org |

| Nickel (Ni) | Carboacylation | 2-Styryl Ketones | Regioselective formation of 2-substituted indanones. | chinesechemsoc.org |

| Iron (Fe) | Carbene/Alkyne Metathesis | o-Alkynylbenzoyl Diazoacetates | Synthesis of indeno[1,2-c]furan core. | rsc.org |

This table is interactive and can be sorted by column.

Polyphosphoric acid (PPA) is a versatile and widely used reagent in organic synthesis, serving as both a catalyst and a solvent for the preparation of indanones. d-nb.infobeilstein-journals.org It is particularly effective for the one-pot reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives to yield indanones. d-nb.info This method is advantageous due to the use of simple, often commercially available starting materials. d-nb.info

PPA is also commonly used to effect the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids to form the corresponding 1-indanones. beilstein-journals.orggoogle.com In the synthesis of indole (B1671886) analogues of this compound, PPA was used to cyclize 3-indolepropionic acid into the corresponding tricyclic ketone. rsc.org Similarly, the synthesis of indanone dibenzo-24-crown-8 (B80794) derivatives has been achieved using PPA. jsu.edu.cn

The composition of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can have a significant impact on the reaction's outcome, particularly its regioselectivity. d-nb.infothieme-connect.com

Controlling the regioselectivity in the synthesis of substituted indanones is a significant challenge, especially when the aromatic ring bears multiple substituents. d-nb.info Several strategies have been developed to address this.

In PPA-mediated syntheses, the regioselectivity can be switched by modulating the P₂O₅ content of the PPA. d-nb.infothieme-connect.com PPA with a low P₂O₅ content tends to favor the formation of indanone isomers where an electron-donating group is meta to the carbonyl, while PPA with a high P₂O₅ content promotes the formation of ortho or para isomers. d-nb.info This control is attributed to a shift in the reaction mechanism between electrophilic alkylation and acylation pathways depending on the PPA concentration. d-nb.info

Transition-metal catalysis offers powerful solutions for regiocontrol. As mentioned, the choice between a nickel or rhodium catalyst can dictate the formation of 2- or 3-substituted indanones from the same 2-styryl ketone precursor. chinesechemsoc.org This regioselectivity arises from different modes of migratory insertion (1,2- vs. 2,1-insertion) into the metal-carbon bond during the catalytic cycle. chinesechemsoc.org Nickel-catalyzed Larock annulations have also demonstrated excellent regioselectivity in the synthesis of indenones. rsc.org

Advanced Synthetic Techniques for this compound and Analogs

The total synthesis of this compound and the development of its analogs have spurred the use of advanced synthetic strategies. An improved total synthesis of this compound has been reported that doubled the yield compared to previous methods. nih.govresearchgate.net This synthesis likely involves optimization of the key indanone-forming and subsequent functionalization steps.

The design and synthesis of this compound analogs often involve replacing parts of the molecule to probe structure-activity relationships. For example, indole analogues of this compound have been synthesized by replacing the dimethoxyaniline portion of the molecule with an indole moiety. rsc.org The synthesis of these analogs began with the cyclization of 3-indolepropionic acid or 3-indolebutyric acid to form the core tricyclic ketone, followed by condensation with various substituted benzaldehydes. rsc.org

Another approach to new analogs involves creating hybrid scaffolds. One study focused on a hybrid of benzophenone (B1666685) and indanone to mimic features of both this compound and the estrogen receptor antagonist tamoxifen. tudublin.ie These advanced synthetic efforts are crucial for generating novel compounds with potentially enhanced or new biological activities. nih.govtudublin.ie

Non-Conventional Activation Methods in Indanone Synthesis

To improve reaction efficiency and embrace greener chemical processes, researchers have explored non-conventional energy sources like ultrasound and microwave irradiation for the synthesis of indanones. nih.govmdpi.comnih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, has been successfully applied to the preparation of 1-indanones. nih.govmdpi.comnih.gov This technique utilizes high-intensity ultrasound to facilitate chemical reactions, often leading to shorter reaction times and improved yields compared to traditional methods. acs.org For example, the intramolecular Friedel-Crafts acylation, a key step in forming the indanone ring, can be effectively promoted by ultrasonic irradiation. nih.govresearchgate.net One study demonstrated the synthesis of 2-benzylidene-1-indanone (B110557) derivatives using an ultrasonic probe, which resulted in better yields in a shorter time frame than conventional approaches. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly effective non-conventional method for synthesizing 1-indanones. nih.govmdpi.comnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating. acs.org A one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has been achieved using microwave assistance in the presence of aluminum chloride, proceeding through a tandem Friedel-Crafts acylation and Nazarov cyclization. acs.orgacs.org Studies have shown that pulsed microwave irradiation can lead to higher yields compared to continuous irradiation by preventing overheating and the formation of tar-like byproducts. acs.org Furthermore, a silver nitrate-promoted C-C coupling reaction to produce 3-arylindan-1-ones has been successfully performed under microwave conditions, significantly accelerating the synthesis of these biologically relevant molecules. organic-chemistry.orgorganic-chemistry.org

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

Rhodium-catalyzed reactions offer efficient pathways to construct the indanone skeleton. One such method is the carbonylative arylation of alkynes. This process involves the reaction of an alkyne with an arylboronic acid and a source of carbon monoxide in the presence of a rhodium catalyst. researchgate.netiyte.edu.tr For instance, the rhodium(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids can lead to indenones through a carbonylative cyclization. capes.gov.br The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituents on the alkyne. capes.gov.br In some cases, formaldehyde (B43269) has been used as a carbon monoxide surrogate in these reactions. researchgate.net Other rhodium-catalyzed methods, such as the direct annulation of aldehydes with alkynes and the C–H annulation of arylnitrones with internal alkynes, have also been developed for the synthesis of indenones. acs.orgacs.org

Nickel-Catalyzed Reductive Cyclization Approaches

Nickel-catalyzed reductive cyclization presents a versatile strategy for the synthesis of indanones. organic-chemistry.orgacs.org These methods often demonstrate high enantioselectivity and a broad substrate scope. acs.org For example, a nickel-catalyzed reductive cyclization of enones has been shown to produce a wide array of indanones with high enantiomeric induction. acs.org Another approach involves the nickel-catalyzed diastereoselective reductive cyclization of o-bromobenzaldehydes and alkynes. thieme-connect.com Furthermore, the reductive cyclization of 1,6-enynes can be employed to create spiroindanones. thieme-connect.com These nickel-catalyzed methods have been utilized in the stereoselective syntheses of medically valuable compounds. acs.org

Silver Nitrate-Promoted C-C Coupling Reactions

Silver nitrate (B79036) has been employed as a catalyst to promote C-C bond formation in the synthesis of indanone derivatives. organic-chemistry.orgorganic-chemistry.org A notable application is the silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave irradiation to yield 3-arylindan-1-ones. organic-chemistry.orgorganic-chemistry.org This method has been highlighted for its efficiency and excellent yields. organic-chemistry.orgorganic-chemistry.org Silver-catalyzed cross-coupling reactions have also been developed for other types of organic transformations, demonstrating the utility of silver catalysis in C-C bond formation. chemrxiv.orgchemistryviews.org

This compound Analogue Design and Derivatization Strategies

The design and synthesis of this compound analogs are crucial for exploring structure-activity relationships and developing new therapeutic leads. rsc.orgresearchgate.net Research in this area has focused on creating novel series of compounds, such as indole-analogues of this compound, and evaluating their biological activities. rsc.orgresearchgate.netrsc.org

Strategies for derivatization often involve modifications at various positions of the indanone core. The synthesis of these analogs typically begins with the construction of a cyclic ketone intermediate, which is then subjected to condensation reactions with various aldehydes. rsc.orgdrugfuture.com For example, in the synthesis of indole-analogs, commercially available 3-indolepropionic acid or 3-indolebutyric acid can be cyclized to the corresponding ketone, which is then reacted with different aldehydes to produce the final products. rsc.org These synthetic efforts have led to the discovery of analogs with potent antiproliferative activities across various cancer cell lines. rsc.orgnih.gov

The following table provides a summary of the synthetic strategies used for creating this compound analogs.

| Starting Material | Synthetic Step 1 | Intermediate | Synthetic Step 2 | Final Product |

| 5,6-Dimethoxy-1-indanone | Selective nitration | 7-Nitro-5,6-dimethoxy-1-indanone | Acid-catalyzed aldol (B89426) condensation with 3,5-dimethyl-4-hydroxybenzaldehyde, followed by reduction of the nitro group | This compound |

| 3-Indolepropionic acid | Cyclization with PPA or TFAA | Cyclic ketone | Condensation with various aldehydes | Indole-analogues of this compound |

Design and Synthesis of Arylidene Indanone Derivatives

Arylidene indanone (AI) scaffolds are characterized by an indanone core linked to an aryl group via an exocyclic double bond at the 2-position. rsc.org These structures are considered rigid analogs of chalcones, where the α,β-unsaturated ketone system is part of a five-membered ring. rsc.orgresearchgate.net The general and most common method for synthesizing arylidene indanones is the Claisen-Schmidt or aldol condensation reaction between a 1-indanone and a substituted benzaldehyde (B42025). rsc.orgresearchgate.net

The synthesis typically involves the reaction of a suitably substituted 1-indanone with a benzaldehyde derivative. researchgate.net This reaction can be catalyzed by either an acid or a base. nih.gov Various bases have been explored for this condensation, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), pyridine (B92270), and various carbonates. kbhgroup.in Studies have shown that NaOH and KOH often provide more satisfactory product formation compared to other bases like pyridine or sodium carbonate. kbhgroup.in

Modern synthetic approaches have focused on developing more environmentally friendly and efficient methods. For instance, aqua-mediated synthesis has been successfully employed, utilizing water as a green solvent to produce a library of novel 2-arylidene indanone derivatives in good to excellent yields. kbhgroup.in Another advancement is the use of microwave irradiation, which can shorten reaction times and improve yields. researchgate.netacs.org One-pot synthesis methods have also been developed, combining oxidation and aldol reactions to prepare arylidene-1-indanone derivatives. researchgate.net For example, a hydrotalcite-supported Ag/Pd bimetallic nanocluster has been used to catalyze the oxidation of an alcohol followed by an in-situ aldol condensation in water. researchgate.net

The synthesis of the precursor, 1-indanone, is often achieved through the cyclization of phenylpropionic acid using reagents like polyphosphoric acid or via Friedel-Crafts acylation. researchgate.netnih.gov

Table 1: Selected Synthetic Methods for Arylidene Indanone Derivatives

| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Indanone, Benzaldehyde | NaOH | Water | Ambient | 2-Arylidene indanone | kbhgroup.in |

| 1-Indanone, Benzaldehyde | KOH | Ethanol | Reflux | 2-Arylidene indanone | nih.gov |

| 1-Indanone, Benzaldehyde | K2CO3 | - | Microwave | 2-Arylidene indanone | researchgate.net |

| Indan, Benzaldehyde | Ag/Pd-HT, Cs2CO3 | Water | 50-70 °C | Arylidene-1-indanone | researchgate.net |

Exploration of Benzylidene and 2-Benzyl this compound Analogues

The exploration of benzylidene and 2-benzyl this compound analogues has been a significant area of research. researchgate.netnih.gov The benzylidene moiety plays a crucial role in the molecule's activity, and modifications to this part of the scaffold have led to the discovery of potent derivatives. rsc.org

The synthesis of (E)-2-benzylidene-1-indanones is typically achieved through an acid or base-catalyzed condensation reaction between a substituted 1-indanone and a substituted benzaldehyde. nih.gov An improved synthesis of this compound itself and its close analogues has been reported, achieving double the previously reported yields. researchgate.netresearchgate.net

A key modification in this series is the reduction of the exocyclic double bond to create 2-benzyl derivatives. This introduces free rotation at the C2 position, which has been shown to be beneficial for the activity of some analogues. researchgate.netnih.gov These 2-benzyl derivatives have exhibited significant cytotoxicities against various human cancer cell lines. researchgate.netresearchgate.net For example, a specific benzylthis compound analogue, designated 12i in one study, was found to induce microtubule destabilization. researchgate.netnih.gov

The synthesis of these 2-benzyl analogues often involves the initial preparation of the corresponding benzylidene derivative, followed by a reduction step. researchgate.net

Table 2: Examples of Benzylidene and 2-Benzyl this compound Analogues

| Compound Type | General Structure | Key Feature | Reported Finding | Reference |

|---|---|---|---|---|

| Benzylidene this compound | Indanone core with a C2 benzylidene group | Rigid structure | Potent anticancer activity | researchgate.net |

Development of Indole-Based this compound Analogues

A notable strategy in the design of new this compound analogues has been the replacement of the dimethoxyaniline group with an indole motif. rsc.orgresearchgate.net This approach was inspired by the structural similarities between the indole group and the 4-hydroxy-benzo kbhgroup.inCurrent time information in Bangalore, IN.dioxole group present in the natural product pancratistatin, as well as the success of other indole-based tubulin polymerization inhibitors. rsc.org The resulting compounds have been termed "indolocines". researchgate.net

The synthesis of these indole-analogues starts with commercially available 3-indolepropionic acid or 3-indolebutyric acid. rsc.org These starting materials undergo cyclization using polyphosphoric acid (PPA) or trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding cyclic ketones. rsc.orgresearchgate.net The indole nitrogen can then be methylated using methyl iodide in the presence of a base like potassium hydroxide. rsc.org The final step is a Claisen-Schmidt condensation of the cyclic ketone with an appropriate aldehyde to yield the target indole-analogue. rsc.org This condensation can be performed under various conditions, sometimes requiring a Lewis acid catalyst. rsc.org

Researchers have investigated both five-membered (cyclopent[b]indoles) and six-membered ring cores fused to the indole. rsc.orgb-cdn.net The substitution pattern on the arylidene ring has also been varied. rsc.org A number of these indole-analogues have displayed potent antiproliferative activities in several cancer cell lines, making them promising new leads for further development. rsc.orgrsc.org

Table 3: Synthesis Scheme for Indole-Based this compound Analogues

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Cyclization | 3-Indolepropionic acid or 3-Indolebutyric acid | PPA or TFAA | Cyclic ketone (e.g., 1,2,3,4-tetrahydro-9H-carbazol-4-one) | rsc.org |

| 2. N-Methylation (optional) | Cyclic ketone | KOH/MeI, acetone | N-methylated cyclic ketone | rsc.org |

Synthesis of Hydroxylated and Halogenated this compound Derivatives

The introduction of hydroxyl and halogen substituents onto the this compound scaffold has been a key strategy to modulate the molecule's properties. researchgate.netresearchgate.net The presence of hydroxyl groups, particularly on the indanone moiety, has been found to be important for the biological activity of some derivatives. researchgate.net

The synthesis of hydroxylated 2-benzylidene-1-indanone derivatives can be achieved by using a hydroxyl-substituted 1-indanone as the starting material in the condensation reaction with a suitable benzaldehyde. nih.gov For example, 6-hydroxy-1-indanone (B1631100) can be used to introduce a hydroxyl group at the C-6 position of the indanone core. nih.gov

Similarly, halogenated derivatives are synthesized by employing halogen-containing starting materials. researchgate.net This can involve either a halogenated 1-indanone or a halogenated benzaldehyde. researchgate.netresearchgate.net The introduction of highly electronegative halogen atoms can increase the lipophilicity of the molecule, which may lead to better therapeutic activity by allowing it to occupy deeper target spaces. researchgate.net A variety of halogenated (-F, -Cl, -CF3) derivatives have been designed and synthesized. researchgate.net

Table 4: Examples of Substituted this compound Derivatives

| Substitution Type | Position of Substitution | Synthetic Strategy | Rationale/Observation | Reference |

|---|---|---|---|---|

| Hydroxylated | C-5, C-6, or C-7 of indanone ring | Condensation with hydroxylated 1-indanones | Important for inhibitory activity in certain assays | researchgate.net |

Rational Design Principles for New this compound Scaffolds

The rational design of new this compound scaffolds is guided by structure-activity relationship (SAR) studies and computational approaches. researchgate.netrug.nl A key principle in the design of new analogues is the retention of the core indanone structure, which serves as a rigid scaffold. rsc.orgresearchgate.net

One major area of focus has been the substitution pattern on the arylidene ring. rsc.org For instance, in the indole-analogue series, it was found that a hydroxyl group on the benzylidene ring, flanked by two methyl groups (mimicking the substitution pattern of this compound), was beneficial for activity, whereas methoxy (B1213986) groups at the same position were detrimental. rsc.org This highlights the importance of specific electronic and steric properties of the substituents on this ring.

Another design principle involves modifying the linker between the indanone core and the aryl ring. The exploration of 2-benzyl analogues, where the exocyclic double bond is reduced, introduced conformational flexibility that proved advantageous in some cases. researchgate.net

Bioisosteric replacement is also a powerful design strategy. The successful development of indole-based analogues, where the indole motif replaces the dimethoxyaniline group of this compound, demonstrates this principle. rsc.orgresearchgate.net The indole was chosen for its similar steric and electronic properties to groups in other known bioactive molecules. rsc.org

Computational and structure-based design methods are also employed to guide the synthesis of new analogues. rug.nl These methods can help in visualizing ligand-target interactions and exploring new scaffolds that fit the desired pharmacophore model. rug.nl For example, the design of some photoswitchable tubulin inhibitors has been inspired by the this compound scaffold. rug.nlmdpi.com Ultimately, the goal is to create new molecules with improved potency and optimized properties. researchgate.net

Mechanistic Investigations of Indanocine S Biological Activity in Vitro & Pre Clinical Molecular Mechanisms

Interaction with Microtubule Dynamics

Microtubules, essential components of the cytoskeleton, play critical roles in various cellular functions, including cell motility, morphology, intracellular transport, and cell division cytoskeleton.com. Their dynamic nature, characterized by periods of growth (polymerization) and shrinkage (depolymerization), is crucial for these processes ub.edu. Indanocine has been identified as a potent microtubule-depolymerizing agent aacrjournals.orgplos.org.

Tubulin Binding Site Characterization: Colchicine (B1669291) Binding Site

Research indicates that this compound interacts with tubulin at the colchicine-binding site plos.orgoup.comnih.govacs.orgscispace.comsci-hub.stresearchgate.net. This site is located at the interface of the alpha and beta tubulin heterodimer plos.orgresearchgate.netplos.org. Although this compound does not share structural similarity with colchicine, it competes with colchicine for binding to tubulin aacrjournals.orgacs.org. Studies using cell-free assays with purified tubulin have shown that this compound competes with colchicine binding, suggesting an overlap or close proximity of their binding sites aacrjournals.orgresearchgate.net. Molecular docking and simulation studies further support that this compound prefers to bind at the alpha-beta tubulin interface, specifically within the colchicine binding pocket plos.orgresearchgate.netplos.org. This pocket involves the H7 helix, T7 loop, H8 helix, and T5 loop of alpha-tubulin researchgate.netplos.org.

The binding of this compound to tubulin is reported to be reversible and occurs at a faster rate than colchicine-tubulin binding acs.org. The association process exhibits biphasic kinetics acs.org.

Variations in the amino acid sequences of different human beta-tubulin isotypes can influence the binding affinities of microtubule-targeted drugs, including this compound plos.orgnih.govresearchgate.net. Molecular modeling studies have examined the binding affinities of various human alpha-beta tubulin isotypes with this compound plos.orgnih.gov. The binding free energy calculations suggest differential binding affinities, with alpha-beta VI having the highest affinity and alpha-beta I having the lowest affinity for this compound among the tested beta-tubulin isotypes plos.orgnih.gov.

Table 1: Relative Binding Affinities of this compound with Human αβ-Tubulin Isotypes

| αβ-Tubulin Isotype | Relative Binding Affinity (Decreasing Order) |

| αβVI | Highest |

| αβIVb | |

| αβIIa | |

| αβIII | |

| αβV | |

| αβIVa | |

| αβI | Lowest |

*Based on binding free energy calculations from molecular modeling studies. plos.orgnih.gov

Inhibition of Tubulin Polymerization in Cell-Free Systems

This compound potently inhibits tubulin polymerization in vitro oup.comnih.govresearchgate.netoup.com. Cell-free tubulin polymerization assays are utilized to confirm that a compound directly inhibits tubulin polymerization and to determine its potency, often expressed as an IC₅₀ value cytoskeleton.com. Studies have shown that this compound inhibits tubulin polymerization with an IC₅₀ value comparable to those of other known tubulin polymerization inhibitors like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4 oup.com. In cell-free extracts from sensitive cells, this compound treatment causes tubulin depolymerization aacrjournals.orgnih.govresearchgate.net. However, in extracts from this compound-resistant cells, tubulin does not depolymerize under identical conditions, suggesting a stable structural change in tubulin as a mechanism of resistance aacrjournals.orgnih.gov.

Table 2: Inhibition of Tubulin Polymerization in vitro

| Compound | IC₅₀ (µM) |

| This compound | 1.7 ± 0.1 (n=3) |

| Combretastatin A-4 | 1.20 ± 0.03 (n=4) |

*IC₅₀ values for inhibiting tubulin assembly after a 20-minute incubation at 30°C. oup.com

Impact on Mitotic Apparatus Disruption

Consistent with its biochemical effects on tubulin polymerization, this compound disrupts intracellular microtubules in intact cells, including those forming the mitotic spindle apparatus oup.comnih.govsci-hub.stresearchgate.netoup.com. The mitotic spindle is essential for chromosome segregation during cell division researchgate.net. Disruption of the mitotic apparatus can lead to mitotic arrest researchgate.net. Immunofluorescence analysis has shown that this compound treatment alters the subcellular localization of components of the nuclear mitotic apparatus oup.com.

Modulation of Microtubule Dynamic Instability

At low concentrations, this compound has been shown to suppress the dynamic instability of microtubules rsc.orgnih.gov. Dynamic instability is the intrinsic property of individual microtubules to switch stochastically between phases of growth and shrinkage ub.eduspringernature.com. Perturbing this dynamic behavior, even without complete depolymerization, can have significant cellular consequences nih.gov. The kinetic stabilization of microtubules by this compound has been associated with increased microtubule acetylation and altered localization of microtubule plus-end binding proteins like EB1 nih.gov. This modulation of dynamic instability can lead to defects in cell polarity and inhibit cell migration nih.gov.

Cellular Apoptotic Pathways Modulated by this compound

This compound is notable for its ability to induce apoptotic cell death, particularly in certain multidrug-resistant cancer cell lines aacrjournals.orgoup.comnih.govresearchgate.netresearchgate.netnih.gov. This induction of apoptosis appears to be a significant mechanism by which this compound exerts its cytotoxic effects.

Cell Cycle Perturbations: G2/M Arrest and G0/G1 Phase Apoptosis

This compound's interaction with tubulin leads to the disruption of microtubule dynamics, which in turn affects the cell cycle. researchgate.netnih.govplos.org Studies have shown that this compound can induce cell cycle arrest, with the specific phase of arrest potentially depending on the cell type and its proliferative state.

In stationary-phase multidrug-resistant cells, this compound treatment has been observed to result in cell death, confirmed by the detection of an apoptotic sub-G0/G1 population via flow cytometry. oup.com These cells were confirmed to be arrested in the G0/G1 phase of the cell cycle. oup.com

While the search results primarily highlight G0/G1 apoptosis in stationary-phase multidrug-resistant cells, it is important to note that other tubulin-targeting agents can induce G2/M arrest in dividing cells due to their interference with mitotic spindle formation. nih.govmdpi.combiorxiv.org Given this compound's activity as a microtubule-binding agent and its disruption of the mitotic apparatus in dividing cells, it is plausible that it could also induce G2/M arrest in proliferating cell populations, although this was not the primary focus of the provided search results regarding this compound's effect on stationary-phase cells. researchgate.netnih.govoup.com

Mitochondrial Membrane Potential Alterations

A decrease in mitochondrial transmembrane potential is a recognized event that often precedes nuclear DNA fragmentation in the process of apoptosis. oup.comcore.ac.uk this compound has been shown to induce changes in mitochondrial membrane potential in multidrug-resistant cancer cells. researchgate.netnih.govoup.com

Flow cytometry analysis using the fluorochrome DiOC6 revealed a visible reduction in fluorescence in HL-60/ADR cells incubated with this compound for 8 hours, indicating a reduction in their mitochondrial transmembrane potential. oup.comcore.ac.uk After 16 hours of incubation, the percentage of cells with reduced DiOC6 fluorescence reached 44%. core.ac.uk In contrast, wild-type HL-60 cells treated with the same concentration of this compound did not exhibit the same significant reduction in DiOC6 fluorescence. core.ac.uk These findings suggest that this compound's induction of apoptosis involves the alteration of mitochondrial membrane potential, particularly in multidrug-resistant cells. researchgate.netnih.govoup.comcore.ac.uk

Caspase Cascade Activation by this compound

The activation of the caspase cascade is a critical step in the execution phase of apoptosis. oup.commerckmillipore.com this compound has been demonstrated to activate caspases in multidrug-resistant cancer cells. researchgate.netnih.govoup.com

Specifically, caspase-3, an "executioner" caspase, is implicated in the final stages of the apoptotic pathway and is activated by upstream "initiator" caspases like caspase-8 and caspase-9. oup.com Measurement of caspase activity using the fluorogenic caspase-3-specific substrate DEVD-AMC showed a time-dependent increase in caspase-3 activity in HL-60/ADR cells treated with 10 nM this compound, reaching a maximum at 24 hours, compared to untreated cells. researchgate.netoup.comresearchgate.net This activation of caspase-3 was also observed in stationary-phase multidrug-resistant MCF-7/ADR cells treated with this compound. oup.com Furthermore, this compound treatment induced caspase-9 cleavage in sensitive CEM cells, but not in the this compound-resistant CEM-178 cells. aacrjournals.org These results indicate that this compound triggers apoptosis through the activation of the caspase cascade, involving both initiator and executioner caspases. oup.comaacrjournals.org

DNA Fragmentation Analysis in Response to this compound

DNA fragmentation is a hallmark of apoptosis, resulting from the activation of endonucleases that cleave genomic DNA. oup.commerckmillipore.com this compound treatment has been shown to lead to DNA fragmentation in multidrug-resistant cancer cells. researchgate.netnih.govoup.com

Apoptosis induced by this compound in confluent multidrug-resistant cells (MCF-7/ADR, MES-SA/DX5, and HL-60/ADR) was measured by sequential changes including DNA fragmentation, occurring 8-24 hours after exposure. researchgate.netnih.govoup.com The appearance of a subdiploid-DNA peak in flow cytometry analysis of stationary multidrug-resistant cells treated with this compound further confirmed the occurrence of apoptosis and DNA fragmentation in these cells. oup.com

Molecular Mechanisms of Resistance to this compound

Resistance to this compound can arise through various mechanisms, primarily involving alterations in its cellular target, tubulin, or changes in upstream signaling events leading to apoptosis. aacrjournals.orgnih.govaacrjournals.org

Biochemical Genetic Analysis of this compound Resistance in Cell Models

Biochemical and genetic analyses using this compound-resistant cell lines have provided insights into the mechanisms of acquired resistance. An this compound-resistant clone, designated CEM-178, was derived from the sensitive human T-lymphoblastoid CEM cell line. aacrjournals.orgnih.gov This resistant line displayed a stable this compound-resistant phenotype. aacrjournals.orgnih.gov

Compared to parental CEM cells, the CEM-178 clone was significantly more resistant to this compound-induced growth inhibition, with IC50 values of 1.79 nM for parental cells and 206 nM for CEM-178 cells. aacrjournals.org This represents approximately a 100-fold increase in resistance. aacrjournals.org The resistant cells exhibited defective this compound-driven tubulin depolymerization in both intact cells and cell-free extracts, suggesting an alteration in the interaction between this compound and tubulin. aacrjournals.orgnih.gov Extract mixing and cell fusion experiments indicated that a stable structural change in microtubules, rather than a soluble factor, was responsible for the this compound resistance in CEM-178 cells. aacrjournals.orgnih.gov

Role of β-Tubulin Mutations in Acquired Resistance

Genetic analysis of the this compound-resistant CEM-178 cell line revealed a specific point mutation in the β-tubulin gene. aacrjournals.orgnih.gov Sequencing of the cDNA for the predominant β-tubulin isotypes (M40 and b2) in parental CEM and CEM-178 cells identified a single point mutation in the M40 isotype. aacrjournals.orgresearchgate.net This mutation involved a G to T substitution at nucleotide 1050, resulting in a Lysine (Lys) to Asparagine (Asn) change at amino acid position 350 (Lys350Asn). aacrjournals.orgnih.govresearchgate.net This mutation is located in a region close to the putative colchicine-binding site on β-tubulin, where this compound is known to interact. plos.orgaacrjournals.orgnih.gov

This specific mutation in β-tubulin (Lys350Asn) in the CEM-178 cells is associated with defective tubulin depolymerization in response to this compound, providing a biochemical basis for the observed resistance. aacrjournals.orgnih.gov The CEM-178 cells also displayed weak cross-resistance to colchicine and vinblastine (B1199706), which also bind to tubulin, but remained sensitive to paclitaxel, which has a different binding site and mechanism of action. aacrjournals.orgnih.gov This pattern of cross-resistance further supports that the mechanism of resistance in these cells is related to alterations in the tubulin target, specifically affecting the binding or action of drugs that interact with the colchicine site. aacrjournals.orgnih.gov

Cellular Mechanisms of Cross-Resistance and Collateral Sensitivity

This compound has demonstrated activity against multidrug-resistant (MDR) cancer cells. researchgate.netoup.complos.orgresearchgate.net This is particularly noteworthy because MDR often limits the effectiveness of chemotherapy. oup.com The multidrug-resistant phenotype can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (encoded by the mdr1 gene) and the multidrug resistance-associated protein (MRP), as well as decreased expression of topoisomerase IIα or altered expression of drug-metabolizing enzymes. oup.com

Some multidrug-resistant cell lines have shown collateral sensitivity to this compound, meaning they are more sensitive to its growth-inhibitory effects than their corresponding parental cell lines. researchgate.netoup.com This phenomenon has been observed in cell lines such as MCF-7/ADR, MES-SA/DX5, and HL-60/ADR. researchgate.netoup.com

Studies investigating the basis for this compound resistance have identified specific mechanisms. In one study using a resistant clone selected from mutagenized CEM human lymphoblastoid cells, the resistant cells displayed cross-resistance to colchicine and vinblastine but remained sensitive to paclitaxel. aacrjournals.orgnih.gov This resistance was not associated with increased expression of the multidrug-resistant p170 glycoprotein. aacrjournals.orgnih.gov Biochemical analysis revealed that while this compound treatment caused tubulin depolymerization in parental cells, the tubulin in the resistant clone did not depolymerize under the same conditions. aacrjournals.orgnih.gov Further investigation pointed to a stable structural change in microtubules as the cause of resistance, rather than a soluble factor. aacrjournals.orgnih.gov Sequence analysis identified a single point mutation in the M40 isotype of β-tubulin at nucleotide 1050 (G→T), resulting in a Lys350→Asn substitution, located near the putative colchicine binding site. aacrjournals.orgnih.gov

The concept of collateral sensitivity suggests that resistance to one drug can lead to increased vulnerability to another, offering a potential strategy for overcoming drug resistance in cancer treatment. drugtargetreview.comanu.edu.au

The following table summarizes the collateral sensitivity observed in certain cell lines:

| Cell Line Pair | Parental Sensitivity to this compound | MDR Derivative Sensitivity to this compound | Collateral Sensitivity |

| MCF-7 and MCF-7/ADR | Less sensitive | More sensitive | Yes |

| MES-SA and MES-SA/DX5 | Less sensitive | More sensitive | Yes |

| HL-60 and HL-60/ADR | Less sensitive | More sensitive | Yes |

Targeted Inhibition of Cancer Cell Migration and Invasion

This compound has been reported to inhibit the migration of metastatic cancer cells. rsc.orgresearchgate.netplos.orgnih.gov Cell motility is a critical factor in the metastatic spread of cancer. nih.gov Microtubule-targeted agents are known to exhibit anti-metastatic properties. nih.gov

Effects on Metastatic Cancer Cell Migration

Research has shown that this compound can reduce the rate of migration in highly metastatic cancer cells. nih.gov For instance, in MDA-MB-231 breast cancer cells, this compound suppressed the dynamic instability of microtubules at concentrations that did not cause visible changes in microtubule organization, leading to reduced migration. nih.gov this compound-treated cells also exhibited defects in lamellipodium formation and an inability to develop polarized morphology, which are essential for directed cell migration. nih.gov

Molecular Pathways Involved in Anti-Migratory Activity

The anti-migratory effects of this compound appear to be linked to its impact on microtubule dynamics and associated proteins. The kinetic stabilization of microtubules induced by this compound was associated with an increase in their acetylation level and a disruption in the localization of EB1, a protein that binds to the plus ends of microtubules. nih.gov In migrating cells, microtubule acetylation typically occurs in the direction of migration, but this compound treatment led to a global acetylation of microtubules, perturbing this selective stabilization. nih.gov This perturbation is thought to contribute to the lack of cell polarization and the subsequent reduction in migration. nih.gov Furthermore, microtubule stabilization by this compound affected adhesion turnover and impaired the polarized pattern of adhesion sites in cells. nih.gov These findings suggest that the regulation of microtubule dynamics is crucial for coordinating cell polarization and adhesion asymmetry, and disrupting these processes with agents like this compound can restrict tumor cell migration. nih.gov

While the direct molecular pathways specifically targeted by this compound to inhibit migration are still being elucidated, its interaction with tubulin and subsequent effects on microtubule dynamics are central to this activity. Other studies on anti-migratory agents in cancer cells have implicated various signaling pathways, including MAPK (ERK, JNK, p38), PI3K/Akt/mTOR, FAK, and the downregulation of matrix metalloproteinases (MMPs) and vimentin. bmbreports.orgmdpi.comdovepress.commdpi.com Given this compound's impact on the cytoskeleton, it is plausible that it influences some of these pathways, although specific research detailing this compound's effects on these pathways in the context of migration inhibition is needed.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are fundamental tools used to predict the probable binding orientations (poses) of a ligand, such as this compound, within the binding site of a target protein, like tubulin. These methods explore the conformational space of the ligand and the binding site to identify energetically favorable binding poses. Studies on this compound have focused on its interaction with different human αβ-tubulin isotypes. researchgate.netnih.govnih.gov

Prediction of this compound-Tubulin Binding Modes

Research indicates that this compound binds to tubulin at the colchicine site, located at the interface of the αβ tubulin heterodimer. researchgate.netnih.govnih.govresearchgate.net Molecular docking studies have shown that this compound prefers the interface binding pocket of several αβ-tubulin isotypes, including αβIIa, αβIII, αβIVb, αβV, and αβVI. researchgate.netnih.govnih.gov However, docking simulations also suggest that this compound may be expelled from the interface binding pocket of other isotypes, such as αβIVa and αβI-tubulin. researchgate.netnih.govnih.gov The binding conformations and energy of this compound can differ depending on variations in the residue composition within and around the binding pocket of different αβ-tubulin isotypes. nih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Detailed analysis of the interactions between this compound and tubulin in docked complexes reveals the types of forces stabilizing the binding. These interactions typically include hydrogen bonding and hydrophobic interactions, which are common in protein-ligand complexes. cambridgemedchemconsulting.comnih.gov

In the tubulin 1SA0-indanocine complex, hydrogen bonding interactions have been observed with residues such as Cys-239, Lys-350, Lys-252, and Asn-256 of β-tubulin, and Asn-101 and Thr-179 of α-tubulin. plos.org Specifically, the dimethoxyaniline group of this compound has been shown to interact with residues like Lys-350, Asn-256, Lys-252, Asn-101, and Thr-179, while the dimethylphenol group interacts with residues such as Cys-239. plos.org

The residues in the H7-Helix, T7-loop, H8-helix, and B9-sheet of β-tubulin, and the T5-loop of α-tubulin are reported to be involved in hydrogen bonding interactions with this compound at the αβ-tubulin interface. plos.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the this compound-tubulin complex over time. These simulations provide insights into the flexibility of the binding site and the conformational changes of both the protein and the ligand upon binding. MD simulations for this compound-docked complexes with tubulin have been performed using force fields like AMBER ff99SB. nih.gov

Conformational Dynamics of this compound-Target Complexes

MD simulations allow for the observation of how the this compound-tubulin complex behaves dynamically. Analysis of simulated structures can show the position of this compound within the binding pocket over the simulation period. nih.govresearchgate.netplos.org For instance, in the αβI tubulin isotype, this compound has been observed to be expelled from the binding pocket and move towards the surface of the αβ-tubulin interface during MD simulations. researchgate.netscispace.com In contrast, this compound appears to remain located inside the binding cavity of other human β-tubulin isotypes except in βI-tubulin, based on electrostatic potential surface analysis after MD simulation. plos.org

Stability and Flexibility of Binding Pockets

Molecular dynamics simulations help assess the stability of the this compound binding pocket in different tubulin isotypes. Differences in the root mean square deviation (RMSD) of this compound between the initial docked structure and the structure after MD simulation can indicate the stability of the binding pose. researchgate.netplos.org RMSD analysis has shown that this compound largely deviates from its initial position in the αβI tubulin isotype compared to other αβ-tubulin-indanocine complexes, suggesting lower stability in this isotype. researchgate.net

Binding Affinity and Energetics Calculations

Computational methods are used to calculate the binding affinity and energetics of this compound interaction with tubulin isotypes. These calculations provide quantitative measures of the strength of the interaction. Binding energy calculations, often using methods like MM-GBSA, are performed after docking and molecular dynamics simulations. researchgate.netnih.govnih.govplos.orgresearchgate.net

Binding free energy calculations have shown that the binding affinity of this compound varies among different human αβ-tubulin isotypes. researchgate.netnih.govnih.gov Studies indicate that αβVI tubulin isotype exhibits the highest binding affinity for this compound, while αβI has the lowest binding affinity among the tested β-tubulin isotypes. researchgate.netnih.govnih.gov The binding free energy has been shown to decrease in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI. researchgate.netnih.govnih.govplos.org

The binding energy of this compound with tubulin 1SA0 and different αβ-tubulin isotypes after molecular docking has also been reported, showing variations across isotypes (Table 1). nih.govplos.orgfigshare.com

| Tubulin Isotype | Binding Energy (kcal/mol) |

| Tubulin 1SA0 | -8.09 nih.gov |

| αβI | -9.09 nih.gov |

| αβIIa | -8.07 nih.gov |

| αβIII | -8.30 nih.gov |

| αβIVa | -7.81 nih.gov |

| αβIVb | -8.73 nih.gov |

| αβV | -8.10 nih.gov |

| αβVI | -8.85 nih.gov |

Binding free energy calculations using methods like MM-GBSA further support the differential binding affinities. For example, one study reported a binding free energy of -50.70 kcal/mol with αβVI tubulin isotypes. researchgate.net These calculations provide a significant understanding of the molecular interactions involved and the differential binding of this compound to various tubulin isotypes. researchgate.netnih.goviitb.ac.in

MM-GBSA/MM-PBSA Approaches for Free Energy Calculation

MM-GBSA calculations have been specifically utilized to estimate the binding free energy between αβ-tubulin isotypes and this compound. nih.govplos.org These calculations typically involve analyzing snapshots from molecular dynamics simulations to compute the average interaction energies between the ligand and the protein, as well as their solvation free energies. nih.govplos.org The total binding free energy is estimated as the sum of the gas-phase interaction energy (van der Waals and electrostatic) and the solvation free energy difference between the complex and the individual protein and ligand. researchgate.net

Differential Binding Affinities with Human αβ-Tubulin Isotypes

Computational studies using MM-GBSA have revealed differential binding affinities of this compound with various human αβ-tubulin isotypes. nih.govplos.org This is significant because tubulin isotypes are known to influence microtubule stability and dynamics and can contribute to drug resistance in cancer cells. researchgate.netnih.govresearchgate.net

Research indicates that this compound exhibits varying binding strengths depending on the specific β-tubulin isotype. nih.govplos.org For instance, one study found that the binding free energy of this compound decreases in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI. nih.govplos.org This suggests that this compound has the highest binding affinity for αβVI tubulin and the lowest for αβI tubulin among the studied isotypes. nih.govplos.org These differences in binding affinity are attributed, in part, to variations in the amino acid sequences within the this compound binding pockets of the different β-tubulin isotypes. researchgate.net

Table 1: Relative Binding Affinities of this compound with Human αβ-Tubulin Isotypes (Based on MM-GBSA)

| Tubulin Isotype | Relative Binding Affinity |

| αβVI | Highest |

| αβIVb | High |

| αβIIa | Moderate |

| αβIII | Moderate |

| αβV | Moderate |

| αβIVa | Low |

| αβI | Lowest |

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, spectroscopic properties, and reactivity of molecules like this compound. DFT provides a theoretical framework to calculate the electronic density of a molecule, from which various properties can be derived. materialsciencejournal.orgscirp.org

Density Functional Theory (DFT) for Spectroscopic and Structural Correlations

DFT calculations have been used to study the structural aspects of this compound and its derivatives. materialsciencejournal.orgresearchgate.net Optimized molecular geometries, including bond lengths and bond angles, can be computed using DFT, and these theoretical parameters can be compared with experimental data obtained from techniques like NMR spectroscopy. materialsciencejournal.orgresearchgate.netmaterialsciencejournal.org DFT is also valuable for predicting spectroscopic properties, such as UV-Visible absorption peaks and vibrational wavenumbers, allowing for correlation with experimental spectroscopic data. materialsciencejournal.orgresearchgate.net This correlation helps in the characterization and validation of the synthesized compounds. materialsciencejournal.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in understanding molecular reactivity and electronic transitions. acs.orgresearchgate.netmdpi.comossila.com The HOMO represents the energy level of the most accessible electrons for donation, while the LUMO represents the energy level of the lowest energy orbital available to accept electrons. ossila.com

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. scirp.orgmdpi.comripublication.com A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater propensity for charge transfer interactions. scirp.orgripublication.com FMO analysis helps visualize the spatial distribution of these orbitals, providing insights into potential sites for electrophilic and nucleophilic attack. materialsciencejournal.orgacs.orgresearchgate.net

Studies on indanone derivatives, including those structurally related to this compound, have utilized HOMO-LUMO analysis to understand their electronic behavior and potential interactions. materialsciencejournal.orgacs.orgresearchgate.net

Global Reactivity Descriptors and Thermodynamic Parameters

The ionization potential (I) is related to the HOMO energy (I = -E_HOMO) and indicates the molecule's ability to donate an electron. mdpi.com The electron affinity (A) is related to the LUMO energy (A = -E_LUMO) and indicates the molecule's ability to accept an electron. mdpi.com Chemical hardness (η) and chemical potential (μ) are also derived from HOMO and LUMO energies and provide further information about a molecule's resistance to deformation of its electron cloud and its tendency to give or accept electrons, respectively. mdpi.comchemtools.org The electrophilicity index (ω) measures the propensity of a molecule to accept electrons. mdpi.comchemtools.org

In addition to reactivity descriptors, DFT can be used to compute thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. scirp.orgresearchgate.net These parameters are crucial for understanding the stability of molecules and the feasibility of chemical reactions. scirp.orgresearchgate.net Computational studies on indanone derivatives have reported the calculation of these thermodynamic parameters as part of their theoretical investigations. materialsciencejournal.orgresearchgate.net

Structure-Activity Relationship (SAR) through Computational Approaches

Computational approaches play a significant role in understanding the Structure-Activity Relationship (SAR) of this compound and its analogs. By computationally analyzing how structural modifications affect properties like binding affinity to tubulin or other biological targets, researchers can gain insights into the key structural features responsible for the observed activity. innovareacademics.inacs.orgdntb.gov.uaresearchgate.net

Molecular docking studies, often coupled with molecular dynamics simulations and binding free energy calculations (like MM-GBSA/MM-PBSA), are powerful tools for computational SAR. innovareacademics.innih.gov These methods can predict the preferred binding orientation of a ligand within a target site and quantify the strength of the interaction. innovareacademics.innih.gov By comparing the predicted binding affinities of different this compound derivatives, researchers can identify the influence of specific substituents or structural changes on the interaction with tubulin or other relevant proteins. nih.govplos.orginnovareacademics.in

Computational SAR studies on indanone derivatives have explored the impact of various substitutions on their biological activities, such as anti-proliferative effects or inhibition of specific enzymes. researchgate.netresearchgate.netnih.gov These studies help in the rational design of new this compound analogs with potentially improved potency or selectivity. nih.govplos.orginnovareacademics.in

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 161244 google.comgoogleapis.comgoogleapis.com |

| Colchicine | 3642 nih.gov |

This compound, a synthetic indanone derivative, has attracted considerable scientific interest, particularly concerning its biological properties as a microtubule-targeting agent. researchgate.net Its ability to disrupt microtubule dynamics and induce apoptosis in multidrug-resistant cancer cells highlights its potential therapeutic relevance. researchgate.netnih.gov Computational and theoretical chemistry methods have become indispensable tools in dissecting the molecular interactions and intrinsic properties that govern this compound's behavior at the atomic level. This article focuses exclusively on the computational and theoretical studies conducted on this compound, providing a detailed overview of the insights gained from these approaches.

Computational and Theoretical Chemistry Studies of Indanocine

MM-GBSA/MM-PBSA Approaches for Free Energy Calculation

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) are widely used computational techniques for estimating the binding free energy between a ligand and a receptor. nih.gov These methods offer a balance between computational cost and accuracy, making them suitable for analyzing molecular dynamics simulation trajectories. nih.gov

MM-GBSA/MM-PBSA Approaches for Free Energy Calculation

MM-GBSA approaches have been specifically employed to calculate the binding free energy of this compound with various human αβ-tubulin isotypes. nih.govplos.org These calculations typically involve extracting snapshots from molecular dynamics simulations of the tubulin-Indanocine complex. nih.govplos.org The binding free energy is then estimated by considering the molecular mechanics energies (van der Waals and electrostatic interactions) and the solvation free energies of the complex, the free protein, and the free ligand. researchgate.net Although the entropic contribution is often omitted due to its computational expense, the resulting free energy estimates provide valuable comparative data on binding strengths. nih.govplos.orgresearchgate.net

Differential Binding Affinities with Human αβ-Tubulin Isotypes

Computational studies utilizing MM-GBSA have shed light on the differential binding affinities of this compound towards different human αβ-tubulin isotypes. nih.govplos.org This is a crucial area of investigation as tubulin isotype composition can influence microtubule function and contribute to drug resistance. researchgate.netnih.govresearchgate.net

Research indicates that this compound exhibits varying degrees of binding affinity depending on the specific β-tubulin isotype present in the heterodimer. nih.govplos.org A study investigating the interaction of this compound with seven different human β-tubulin isotypes (βI, βIIa, βIII, βIVa, βIVb, βV, and βVI) reported a rank order of binding free energies. nih.govplos.org

Table 1: Relative Binding Affinities of this compound with Human αβ-Tubulin Isotypes (Based on MM-GBSA) nih.govplos.org

| Tubulin Isotype | Relative Binding Affinity (Decreasing Order) |

| αβVI | Highest |

| αβIVb | High |

| αβIIa | Moderate |

| αβIII | Moderate |

| αβV | Moderate |

| αβIVa | Low |

| αβI | Lowest |

These findings suggest that this compound binds most strongly to αβVI tubulin and weakest to αβI tubulin among the studied isotypes. nih.govplos.org Differences in the amino acid sequences within the this compound binding pocket across the various β-tubulin isotypes are believed to contribute to these observed variations in binding affinity. researchgate.net

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for probing the electronic structure and properties of molecules. materialsciencejournal.orgscirp.org DFT calculations provide a theoretical basis for understanding the behavior of this compound at a fundamental level.

Density Functional Theory (DFT) for Spectroscopic and Structural Correlations

DFT has been applied to investigate the structural and spectroscopic characteristics of this compound and related indanone derivatives. materialsciencejournal.orgresearchgate.net Optimized molecular geometries, including precise bond lengths and angles, can be calculated using DFT and compared with experimental data obtained from techniques such as NMR spectroscopy, aiding in structural validation. materialsciencejournal.orgresearchgate.netmaterialsciencejournal.org Furthermore, DFT is valuable for predicting spectroscopic parameters like UV-Visible absorption maxima and vibrational frequencies, enabling correlation with experimental spectroscopic results and facilitating the characterization of these compounds. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT for understanding molecular reactivity and electronic transitions. acs.orgresearchgate.netmdpi.comossila.com The HOMO represents the energy level of electrons that are most likely to be donated, while the LUMO corresponds to the lowest energy level available for accepting electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. scirp.orgmdpi.comripublication.com A smaller HOMO-LUMO gap typically implies higher reactivity and a greater propensity for charge transfer interactions. scirp.orgripublication.com FMO analysis also provides visual representations of the electron density distribution in these critical orbitals, helping to identify potential sites for chemical reactions. materialsciencejournal.orgacs.orgresearchgate.net

Global Reactivity Descriptors and Thermodynamic Parameters

The ionization potential (I), related to the HOMO energy, quantifies the molecule's ability to donate an electron. mdpi.com The electron affinity (A), related to the LUMO energy, indicates its ability to accept an electron. mdpi.com Chemical hardness (η) and chemical potential (μ), also derived from FMO energies, offer further insights into the molecule's resistance to electron cloud deformation and its tendency to participate in electron transfer. mdpi.comchemtools.org The electrophilicity index (ω) measures the molecule's propensity to accept electrons. mdpi.comchemtools.org

Beyond reactivity, DFT can also be used to compute thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. scirp.orgresearchgate.net These parameters are fundamental for evaluating the stability of molecular structures and the thermodynamic favorability of chemical processes. scirp.orgresearchgate.net

Structure-Activity Relationship (SAR) through Computational Approaches

Computational methods are invaluable for elucidating the Structure-Activity Relationship (SAR) of this compound and its derivatives. By computationally assessing how variations in chemical structure impact biological activity, such as binding affinity to tubulin, researchers can identify the key molecular features responsible for the observed effects. innovareacademics.inacs.orgdntb.gov.uaresearchgate.net

Molecular docking, often combined with molecular dynamics simulations and binding free energy calculations (like MM-GBSA/MM-PBSA), represents a powerful computational approach to SAR studies. innovareacademics.innih.gov These techniques can predict how a ligand binds to its target protein and quantify the strength of the interaction. innovareacademics.innih.gov Comparing the predicted binding affinities of different this compound analogs allows researchers to understand how specific substituents or structural changes influence the interaction with tubulin or other relevant biological targets. nih.govplos.orginnovareacademics.in

Computational SAR studies on indanone derivatives have explored the effects of various structural modifications on their biological activities, contributing to the rational design of novel compounds with potentially enhanced properties. researchgate.netresearchgate.netnih.gov

Predicting the Impact of Structural Modifications on Biological Activity

Computational studies have been crucial in predicting how modifications to the this compound structure affect its interaction with its biological target, tubulin. This compound is known to bind to the colchicine (B1669291) site on tubulin, and studies have explored its binding to different human αβ tubulin isotypes. nih.govplos.org

Molecular docking and dynamics simulations have shown that this compound prefers the interface binding pocket of several αβ-tubulin isotypes, including αβIIa, αβIII, αβIVb, αβV, and αβVI. nih.govresearchgate.net However, it is less favored or expelled from the binding pocket of αβIVa and αβI-tubulin isotypes. nih.govresearchgate.net These differences in binding preference are attributed to variations in the amino acid sequences within and around the binding pocket of different β-tubulin isotypes. nih.govplos.org

Binding free energy calculations further support these findings, indicating varying binding affinities for this compound across different tubulin isotypes. nih.govresearchgate.net For instance, αβVI has shown the highest binding affinity for this compound, while αβI has the lowest. nih.govresearchgate.net The binding free energy generally decreases in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI. nih.govresearchgate.net This suggests that structural modifications could potentially be designed to target specific tubulin isotypes, which is relevant given that tubulin isotypes are involved in regulating microtubule dynamics and can contribute to drug resistance in cancer cells. nih.govplos.org

Studies on this compound analogues, such as 2-benzylthis compound, have also utilized molecular docking to understand their binding conformations and interactions with tubulin. researchgate.net These computational analyses complement experimental studies evaluating the antiproliferative activities of these modified structures against various cancer cell lines. researchgate.net QSAR models have been developed for sets of compounds binding to the colchicine site, including this compound derivatives, to predict cytotoxic activity based on molecular descriptors. ejmo.orgnih.gov These models help identify structural features that contribute significantly to the observed biological activity. ejmo.orgnih.gov

Design of Novel this compound Analogues via In Silico Screening

In silico screening plays a vital role in the design and identification of novel this compound analogues with potentially improved properties. By using computational methods, researchers can virtually screen libraries of compounds or design new molecules and predict their binding affinity and potential biological activity before synthesis. mdpi.comeurekaselect.com

Molecular docking is a primary tool used in the in silico design process to predict the binding modes and affinities of potential this compound analogues to the tubulin target. plos.orgmdpi.comeurekaselect.com This allows for the identification of promising candidates that are likely to interact favorably with the colchicine binding site. plos.orgmdpi.com

Studies have reported the design and synthesis of novel series of compounds based on the this compound scaffold, such as indole-analogues. researchgate.netresearchgate.net In silico studies, including docking, have been employed in conjunction with synthesis and biological evaluation to identify analogues with potent antiproliferative activity. researchgate.netresearchgate.net

Furthermore, computational approaches like QSAR and pharmacophore modeling contribute to the in silico design by establishing relationships between structural features and activity. ejmo.orgnsps.org.ngacs.org This allows for the rational design of new analogues with desired activity profiles by incorporating structural elements predicted to enhance binding or efficacy. ejmo.orgnih.gov The integration of molecular dynamics simulations provides further validation of docking results and offers insights into the stability of the protein-ligand complexes. nih.govplos.org

Computational methods enable the exploration of a wide chemical space and prioritize the synthesis and testing of compounds with the highest predicted potential, accelerating the drug discovery process for this compound analogues targeting conditions like cancer. nih.govplos.orgnsps.org.ng

Table 1: Predicted Binding Free Energies of this compound with Human αβ-Tubulin Isotypes

| αβ-Tubulin Isotype | Predicted Binding Free Energy Order |

| αβVI | Highest |

| αβIVb | |

| αβIIa | |

| αβIII | |

| αβV | |

| αβIVa | |

| αβI | Lowest |

Data based on binding free energy calculations from molecular modeling studies. nih.govresearchgate.net

Table 2: Examples of this compound Analogues Studied Computationally

| Compound Name | Related Study Focus | Computational Methods Used |

| 2-benzylthis compound | Antiproliferative activity, microtubule destabilization | Molecular docking, in silico ADME prediction |

| Indole-analogues | Antiproliferative activity against cancer cell lines | Design, synthesis, and evaluation (in silico methods likely involved in design) |

| Substituted Indanones | Various biological activities (e.g., anti-Parkinsonian, anti-Alzheimer's, corrosion inhibition) | Molecular modeling, docking, quantum analysis, QSAR |

Information compiled from search results. researchgate.neteurekaselect.comresearchgate.netacs.org

Structure Activity Relationship Sar Studies of Indanocine and Its Analogues

Correlation of Structural Features with Antiproliferative Activity

The antiproliferative activity of indanocine and its analogues is closely linked to specific structural features. Modifications to the indanone ring system and the nature and position of substituents significantly impact their potency and interaction with biological targets, such as tubulin nih.govresearchgate.netrsc.org.

Influence of Substituent Patterns on the Indanone Ring System

The indanone scaffold itself is a core structural element explored in medicinal chemistry, often considered a rigid analogue of chalcones researchgate.netrsc.org. Studies on this compound analogues have investigated the impact of various substituent patterns on the indanone ring. While specific detailed data on the influence of every possible substituent pattern on the indanone ring system of this compound is not extensively detailed in the provided search results beyond the discussion of aromatic substitutions and the 2-position, the core indanone structure is recognized as essential for its activity as a tubulin-binding agent researchgate.netrsc.org. The arylidene indanone scaffold, present in this compound, incorporates an α,β-unsaturated ketone system within a five-membered ring attached to an aryl group, contributing to a planar structure researchgate.netrsc.org. This structural rigidity and the electronic properties conveyed through the conjugated system are understood to play a role in its biological activity rsc.org.

Impact of Aromatic Substitutions (e.g., Methyl, Methoxy (B1213986), Hydroxyl, Halogen)

Substitutions on the aromatic rings of this compound analogues have a notable impact on their antiproliferative activity. Research indicates that the presence and position of groups such as methyl, methoxy, and hydroxyl on the arylidene moiety are important for retaining activity rsc.orgresearchgate.net. For instance, retaining the 4'-hydroxy and 3',5'-dimethyl substitution on the arylidene ring in indolocine derivatives, which are indole (B1671886) analogues of this compound, largely maintained equipotent activity compared to this compound itself researchgate.net. Conversely, methoxy groups at certain positions (specifically R2 in one study on indole analogues) were found to be detrimental to activity rsc.org. While the impact of halogen substituents was mentioned in the context of general aromatic substitutions in SAR studies, specific detailed findings regarding halogen effects on this compound activity were not provided in the search results innovareacademics.in.

Data on the impact of specific aromatic substitutions on the antiproliferative activity of this compound analogues can be illustrated by the following findings from a study on indole analogues rsc.org:

| Compound Type | Arylidene Substituent Pattern (R2, R3) | Antiproliferative Activity (GI₅₀ range) | Notes |

| This compound | Not Applicable (Reference) | < 20 nM (mean) | Potent reference compound rsc.orgrsc.org |

| Indole Analogues | R2 = Methyl, R3 = Hydroxyl | Low sub-micromolar | Retained useful potency rsc.org |

| Indole Analogues | R2 = Methoxy, R3 = Hydroxyl | Decreased activity | Methoxy at R2 detrimental rsc.org |

| Indolocine Derivatives | 4'-hydroxy, 3',5'-dimethyl | Largely equipotent to this compound | Retention of these groups important researchgate.net |

Stereochemical Influences on Activity

Stereochemistry can play a significant role in the biological activity of chiral compounds by influencing their interaction with target molecules. While the indanone core itself is planar, modifications can introduce chiral centers rsc.org.

Importance of Free Rotation at Specific Chirality Centers (e.g., C2 Position)

Studies on this compound and its analogues have highlighted the importance of structural flexibility, particularly the ability for free rotation at certain positions, such as the C2 position of the indanone ring when a benzyl (B1604629) or benzylidene group is attached nih.govresearchgate.net. Some benzylidene and 2-benzyl derivatives of this compound with free rotation at the C2 position have demonstrated potential cytotoxicities against various human cancer cell lines nih.govresearchgate.net. This suggests that the conformation adopted by the molecule due to this rotation is important for its interaction with its biological target, likely tubulin nih.govresearchgate.net.

Evaluation of Heterocyclic Analogues